
(5-(Aminomethyl)pyrazin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Aminomethyl)pyrazin-2-yl)methanol is an organic compound with the molecular formula C6H9N3O It consists of a pyrazine ring substituted with an aminomethyl group at the 5-position and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyrazin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrazine derivatives.
Aminomethylation: The pyrazine derivative undergoes aminomethylation at the 5-position using formaldehyde and a suitable amine source under acidic or basic conditions.
Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Aminomethyl)pyrazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (5-(Carboxymethyl)pyrazin-2-yl)methanol.
Reduction: (5-(Aminomethyl)pyrazin-2-yl)methane.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(5-(Aminomethyl)pyrazin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (5-(Aminomethyl)pyrazin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(5-(Aminomethyl)furan-2-yl)methanol: Similar structure but with a furan ring instead of a pyrazine ring.
(5-(Aminomethyl)thiophen-2-yl)methanol: Similar structure but with a thiophene ring instead of a pyrazine ring.
(5-(Aminomethyl)pyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
(5-(Aminomethyl)pyrazin-2-yl)methanol is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
[5-(aminomethyl)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C6H9N3O/c7-1-5-2-9-6(4-10)3-8-5/h2-3,10H,1,4,7H2 |
Clave InChI |
SJYHMDANNKJHHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)CO)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


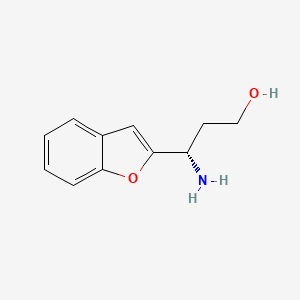
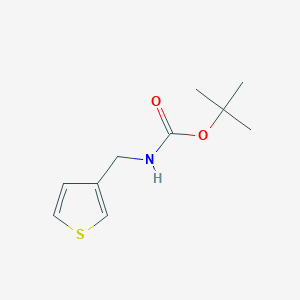
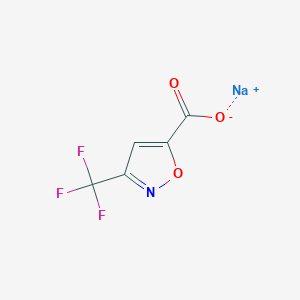
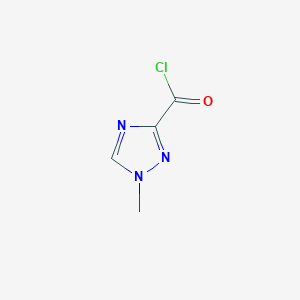

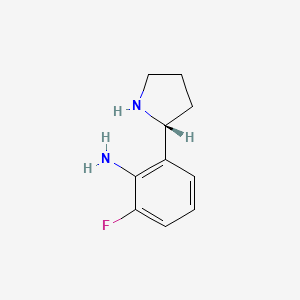
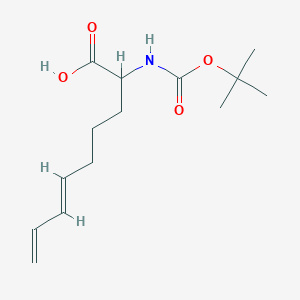
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)


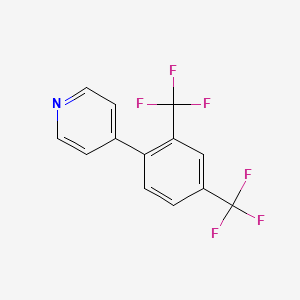
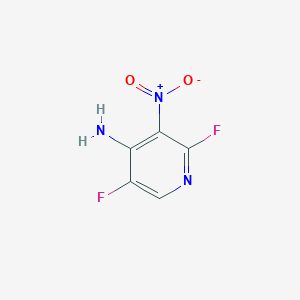
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)

